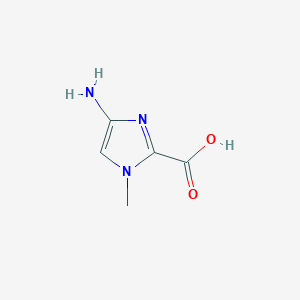

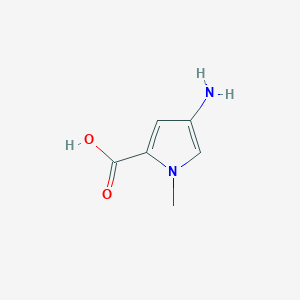

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid

Descripción general

Descripción

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is a chemical compound with the molecular formula C6H8N2O2 . It is also known as this compound hydrochloride . The compound is a white to yellow solid .

Synthesis Analysis

The synthesis of pyrrole derivatives like this compound often involves the condensation of carboxylic acid moiety with substituted amine under reflux conditions followed by acid-mediated cyclization . This results in the formation of N-acyl derivative of pyrrole .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrole ring, which is a five-membered aromatic heterocycle . The compound has a molecular weight of 176.6 .Chemical Reactions Analysis

Pyrrole compounds like this compound can undergo a variety of chemical reactions. For instance, they can participate in condensation reactions with carboxylic acids to form N-acyl derivatives of pyrrole .Physical and Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 176.6 . The compound should be stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación

Synthesis of Pyrrole Derivatives

4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid plays a significant role in the synthesis of various pyrrole derivatives. Alizadeh, Hosseinpour, and Rostamnia (2008) describe a method to synthesize 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, using a ring annulation process involving acetylenic esters and α-amino acids, which could potentially include this compound (Alizadeh, Hosseinpour, & Rostamnia, 2008).

Molecular Recognition and Binding

The compound can also be used in molecular recognition. Verdejo, Gil-Ramírez, and Ballester (2009) demonstrate the use of pyrrole derivatives for effectively binding aromatic N-oxides in water, which involves a combination of various interactions such as hydrogen bonding and hydrophobic interactions. This application could be extended to this compound (Verdejo, Gil-Ramírez, & Ballester, 2009).

Development of Heterocycles

In the field of heterocyclic chemistry, this compound is important for the creation of novel compounds. Grošelj et al. (2013) discuss synthesizing N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, starting from N-protected α-amino acids. These intermediates are valuable for constructing other functionalized heterocycles (Grošelj et al., 2013).

Application in Organic Synthesis

This compound is also utilized in various organic synthesis processes. For instance, Marcotte and Lubell (2002) have synthesized a series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters. This synthesis involved treating N-PhF-4-oxoproline benzyl ester with different primary and secondary amines, indicating the flexibility of pyrrole derivatives in organic synthesis (Marcotte & Lubell, 2002).

Peptidomimetic Scaffolds

The development of peptidomimetic constrained scaffolds is another application. Alongi, Minetto, and Taddei (2005) report the preparation of pyrrole-based amino acids through a microwave-assisted reaction. These compounds are used to prepare constrained oligopeptides, highlighting the role of pyrrole derivatives in the development of novel biomimetic structures (Alongi, Minetto, & Taddei, 2005).

Antitumor Agents

Furthermore, Liu et al. (2006) explored the synthesis and antitumor evaluation of acenaphtho[1,2-b]pyrrole-carboxylic acid esters, showcasing the potential of pyrrole derivatives in developing cytotoxic compounds against cancer cell lines. This study exemplifies the potential medical applications of pyrrole derivatives, including this compound, in oncology research (Liu et al., 2006).

Mecanismo De Acción

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Direcciones Futuras

Propiedades

IUPAC Name |

4-amino-1-methylpyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8-3-4(7)2-5(8)6(9)10/h2-3H,7H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEOQEUSJMFYHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391519 | |

| Record name | 4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45776-13-4 | |

| Record name | 4-AMINO-1-METHYL-1H-PYRROLE-2-CARBOXYLIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.